molecular formula C9H14N2O B13007732 3-Amino-1-isobutylpyridin-4(1H)-one

3-Amino-1-isobutylpyridin-4(1H)-one

Cat. No.: B13007732
M. Wt: 166.22 g/mol
InChI Key: XMKJAZORJVCRTK-UHFFFAOYSA-N
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Description

3-Amino-1-isobutylpyridin-4(1H)-one: is an organic compound belonging to the pyridine family. This compound is characterized by the presence of an amino group at the third position, an isobutyl group at the first position, and a ketone group at the fourth position of the pyridine ring. The unique arrangement of these functional groups imparts specific chemical properties and reactivity to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-isobutylpyridin-4(1H)-one can be achieved through several synthetic routes. One common method involves the reaction of 3-amino-4-pyridone with isobutyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.

Another synthetic route involves the condensation of 3-amino-4-pyridone with isobutyraldehyde in the presence of an acid catalyst. This reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-isobutylpyridin-4(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol or other reduced forms.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohols. Substitution reactions can lead to a wide range of substituted derivatives with varying functional groups.

Scientific Research Applications

3-Amino-1-isobutylpyridin-4(1H)-one has several applications in scientific research, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-Amino-1-isobutylpyridin-4(1H)-one involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the isobutyl group can enhance lipophilicity and membrane permeability. The ketone group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

3-Amino-1-isobutylpyridin-4(1H)-one can be compared with other similar compounds, such as:

    3-Amino-4-pyridone: Lacks the isobutyl group, resulting in different chemical properties and reactivity.

    1-Isobutyl-4-pyridone: Lacks the amino group, affecting its biological activity and chemical behavior.

    3-Amino-1-methylpyridin-4(1H)-one: Contains a methyl group instead of an isobutyl group, leading to variations in lipophilicity and reactivity.

The uniqueness of this compound lies in the specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C9H14N2O

Molecular Weight

166.22 g/mol

IUPAC Name

3-amino-1-(2-methylpropyl)pyridin-4-one

InChI

InChI=1S/C9H14N2O/c1-7(2)5-11-4-3-9(12)8(10)6-11/h3-4,6-7H,5,10H2,1-2H3

InChI Key

XMKJAZORJVCRTK-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C=CC(=O)C(=C1)N

Origin of Product

United States

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